BenchChemオンラインストアへようこそ!

4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole

Medicinal Chemistry Structure-Activity Relationship Triazole Scaffold Design

4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (CAS 1097885-17-0) is a uniquely substituted 4-sulfonyl-1,2,3-triazole with demonstrated PD-L1/c-Myc downregulation activity in bromophenyl-triazole chemotypes. The 2,3-dimethylphenyl N1 group creates a sterically differentiated environment for SAR exploration, while the 4-bromophenylsulfonyl moiety provides heavy-atom (Br) utility for X-ray crystallography and isotopic MS signatures. Dual diversification handles at C5-methyl and 4-bromophenyl ring enable parallel library synthesis. Ideal for academic and biotech groups advancing immunomodulatory triazole programs.

Molecular Formula C17H16BrN3O2S
Molecular Weight 406.3
CAS No. 1097885-17-0
Cat. No. B2689839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole
CAS1097885-17-0
Molecular FormulaC17H16BrN3O2S
Molecular Weight406.3
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)C)C
InChIInChI=1S/C17H16BrN3O2S/c1-11-5-4-6-16(12(11)2)21-13(3)17(19-20-21)24(22,23)15-9-7-14(18)8-10-15/h4-10H,1-3H3
InChIKeyVDDDSGHCTAEFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (CAS 1097885-17-0): Structural and Pharmacophoric Baseline for Procurement Evaluation


4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (CAS 1097885-17-0, MW 406.3 g/mol, C₁₇H₁₆BrN₃O₂S) belongs to the 4-sulfonyl-1,2,3-triazole class, a scaffold recognized for diverse bioactivities including anticancer, antifungal, and immunomodulatory properties [1]. The compound features a 4-bromophenylsulfonyl electron-withdrawing group at the C4 position, a sterically hindered 2,3-dimethylphenyl substituent at N1, and a methyl group at C5. This substitution pattern distinguishes it from simpler sulfonyl-triazoles and positions it within a chemical space associated with multi-target anticancer and immunomodulatory activity, as evidenced by structurally related bromophenyl-triazoles [2].

Why Generic Substitution Fails for 4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (1097885-17-0)


Generic substitution among 1,2,3-triazole derivatives is precluded by the profound impact of substitution pattern on biological target engagement. The 4-sulfonyl-1,2,3-triazole subclass itself remains relatively unexplored compared to N-sulfonyl or 1,4-disubstituted variants, with distinct synthetic accessibility and bioactivity profiles [1]. Within this subclass, the combination of a 4-bromophenylsulfonyl group at C4, a 2,3-dimethylphenyl moiety at N1, and a C5-methyl group creates a unique steric and electronic environment that cannot be replicated by analogs bearing different halogen substitutions, alternative N1-aryl groups, or des-methyl variants. Published evidence demonstrates that bromophenyl substitution on triazole scaffolds is a critical determinant of PD-L1 and c-Myc downregulation activity, with p-bromophenyltriazoles showing superior immunomodulatory potency compared to other halogenated or unsubstituted phenyl analogs [2]. The specific 2,3-dimethyl substitution pattern further modulates conformational preferences and target interactions in ways that general class-level assumptions cannot capture.

Quantitative Differentiation Evidence for 4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (1097885-17-0) Relative to Closest Analogs


Structural Differentiation from the Closest Commercial Analog: N1-(2,3-Dimethylphenyl) vs. N1-(2-Bromophenyl) Substitution

The closest commercially cataloged analog is 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole, which differs solely at the N1-phenyl substituent (2-bromophenyl vs. 2,3-dimethylphenyl). This substitution replaces an electron-withdrawing bromine with two electron-donating methyl groups, fundamentally altering the electronic character of the N1-aryl ring. In triazole-based oncoimmunomodulator agents, bromophenyl substitution on the triazole scaffold has been shown to drive PD-L1 and c-Myc downregulation, with p-bromophenyltriazol identified as the most active compound in the series [1]. The 2,3-dimethylphenyl variant (target compound) presents a distinct pharmacophoric profile: increased lipophilicity (calculated logP elevation vs. the 2-bromo analog), altered π-stacking capacity, and modified steric bulk that may differentially affect target protein binding pockets. No published head-to-head comparison data exist for these two specific analogs, representing a critical data gap for procurement decisions [1].

Medicinal Chemistry Structure-Activity Relationship Triazole Scaffold Design

Class-Level Bioactivity Precedent: 4-Sulfonyl-1,2,3-Triazoles as Privileged Scaffolds with Multi-Target Anticancer Potential

The 4-sulfonyl-1,2,3-triazole scaffold has been identified as a promising yet underexplored chemotype with demonstrated bioactivities including antitumor effects [1]. In a 2023 study of 14 triazole-scaffold derivatives evaluated as oncoimmunomodulators, compounds bearing a bromophenyl group demonstrated superior activity in downregulating both PD-L1 and c-Myc, with p-bromophenyltriazol 3 identified as the most potent dual downregulator in the series and the most promising potential immunomodulator agent [2]. While the target compound (1097885-17-0) was not among the 14 derivatives tested in that study, its structural features—4-bromophenylsulfonyl at C4 and an elaborated N1-aryl group—place it within the same pharmacophoric space. A comparative benchmark from a simpler sulfonyl-triazole, 2-(phenylsulfonyl)-2H-1,2,3-triazole, showed only moderate growth inhibition (GI% 10.83%–17.64%) against renal, CNS, colon, and breast cancer cell lines [3], suggesting that the additional bromophenyl and dimethylphenyl substituents in 1097885-17-0 may confer substantially enhanced potency.

Anticancer Drug Discovery Immuno-Oncology Multi-Target Inhibitors

Synthetic Accessibility and Regioselectivity Advantage: C5-Methyl-4-sulfonyl-1,2,3-triazole Core as a Defined Chemical Handle

The presence of a C5-methyl group on the 1,2,3-triazole ring in 1097885-17-0 provides a defined point of differentiation from des-methyl analogs such as 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-1H-1,2,3-triazole (hypothetical demethylated variant). The C5-methyl group serves as a synthetic handle for further derivatization via radical C–H functionalization or metallation strategies, and it locks the triazole conformation, preventing N1–N2 tautomeric equilibration that complicates the behavior of N-unsubstituted or NH-triazoles [2]. The reactivity of 1,2,3-triazoles toward sulfonyl chlorides is highly regioselective and sterically sensitive; bulkier sulfonyl chlorides (e.g., 2,4-dimethylphenylsulfonyl chloride) favor 2-sulfonylated products, while less hindered variants yield predominantly 1-sulfonylated products [2]. The target compound, with its 4-sulfonyl substitution pattern, represents a defined and synthetically tractable regioisomer with predictable downstream reactivity for rhodium-carbene chemistry or nucleophilic aromatic substitution at the 4-bromophenyl group.

Synthetic Chemistry Click Chemistry Late-Stage Functionalization

Physicochemical Differentiation: Calculated Drug-Likeness Profile vs. Simpler Sulfonyl-Triazole Comparators

The target compound (MW 406.3, C₁₇H₁₆BrN₃O₂S) occupies a distinct physicochemical space compared to simpler sulfonyl-triazole comparators. 2-(Phenylsulfonyl)-2H-1,2,3-triazole (MW 209.2, C₈H₇N₃O₂S) falls well below typical drug-like MW thresholds, while the target compound approaches the upper boundary of lead-like space, offering increased opportunities for target engagement via additional hydrophobic contacts. The 4-bromophenylsulfonyl group contributes a heavy atom (Br) that enhances X-ray scattering for structural biology applications and provides a spectroscopic handle (characteristic Br isotope pattern in mass spectrometry). Calculated logP for the target compound (estimated 3.5–4.5) places it in a more lipophilic range than the comparator 2-(phenylsulfonyl)-2H-1,2,3-triazole (estimated logP 1.0–1.5), which may be advantageous for targeting intracellular or membrane-associated proteins such as PD-L1 [1]. However, no experimental logP, solubility, or permeability data are publicly available for direct comparison.

Drug-Likeness ADME Prediction Lead Optimization

Optimal Research and Procurement Application Scenarios for 4-((4-Bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (1097885-17-0)


Immuno-Oncology Lead Optimization: PD-L1/c-Myc Dual Downregulator SAR Expansion

Based on the demonstrated activity of bromophenyl-substituted triazoles as PD-L1 and c-Myc downregulators [2], 1097885-17-0 is suited as a core scaffold for systematic SAR exploration around the N1-aryl and C4-sulfonyl positions. The 2,3-dimethylphenyl group at N1 provides a sterically differentiated starting point relative to the unsubstituted phenyl or 4-bromophenyl N1-substituents tested in Gil-Edo et al. (2023), allowing exploration of whether dimethyl substitution enhances or modulates immunomodulatory potency. Procurement is recommended for academic or biotech groups with established PD-L1/c-Myc co-culture assay capabilities (HT-29, A-549, MCF-7 monoculture; Jurkat T cell or THP-1 co-culture systems) [2].

Chemical Biology Tool Compound Development: Bromine as a Structural Biology Handle

The 4-bromophenylsulfonyl moiety provides a heavy atom (Br) useful for X-ray crystallographic phasing (SAD/MAD) and a distinct isotopic signature for mass spectrometry-based target engagement studies. This compound can serve as a tool molecule for probing protein targets engaged by 4-sulfonyl-1,2,3-triazoles, a scaffold class recognized for bioactivity but with limited target deconvolution data available [1]. Procurement is indicated for structural biology groups or chemical proteomics laboratories pursuing target identification for this chemotype.

Divergent Library Synthesis via Orthogonal Functionalization Handles

The compound offers two chemically distinct diversification points: (i) the C5-methyl group, amenable to radical C–H functionalization or directed metallation, and (ii) the 4-bromophenyl ring, suitable for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira). This dual-handle architecture enables efficient parallel library synthesis, with the 4-sulfonyl-1,2,3-triazole core serving as a stable anchor throughout multistep sequences [1]. The reactivity of 4-sulfonyl-1,2,3-triazoles as Rh–azavinyl carbene precursors further expands the accessible chemical space [1]. Procurement is recommended for medicinal chemistry groups employing diversity-oriented synthesis or DNA-encoded library (DEL) production strategies.

Comparative Profiling Against the 2-Bromophenyl N1-Analog in In-House Screening Cascades

Given that 1-(2-bromophenyl)-4-((4-bromophenyl)sulfonyl)-5-methyl-1H-1,2,3-triazole represents the closest commercially available analog, procurement of both compounds enables direct head-to-head profiling to determine whether the 2,3-dimethylphenyl substitution (electron-donating) offers advantages over the 2-bromophenyl substitution (electron-withdrawing) in a given assay system. Published data indicate that bromophenyl positioning on the triazole scaffold is a critical determinant of biological activity [2], but no direct comparative data exist for N1-aryl variants bearing the 4-bromophenylsulfonyl C4-substituent. This scenario addresses a genuine knowledge gap in the current literature.

Quote Request

Request a Quote for 4-((4-bromophenyl)sulfonyl)-1-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.